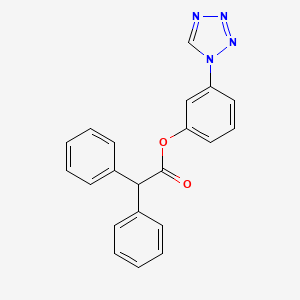
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzoxazole moiety, and a tetrahydrofuran group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative, such as benzoic acid, under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne
Coupling of the Tetrahydrofuran Group: The tetrahydrofuran group is introduced through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with a suitable leaving group on the triazole ring.
Final Coupling and Functionalization: The final step involves coupling the benzoxazole and triazole intermediates, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzoxazole and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzoxazole and triazole derivatives with various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes, given its potential to interact with biomolecules.
Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, making it valuable in biochemical research.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific proteins or pathways in diseases.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It may be incorporated into pharmaceutical formulations for its potential therapeutic effects.
作用機序
The mechanism of action of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, while the benzoxazole moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,3-triazole-4-carboxamides.
Benzoxazole Derivatives: Compounds with benzoxazole moieties, such as 2-phenylbenzoxazole.
Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran groups, such as tetrahydrofuran-2-carboxamides.
Uniqueness
The uniqueness of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the triazole, benzoxazole, and tetrahydrofuran groups in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C22H21N5O3 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
5-methyl-N-(oxolan-2-ylmethyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C22H21N5O3/c1-14-20(22(28)23-13-17-8-5-11-29-17)24-26-27(14)16-9-10-19-18(12-16)21(30-25-19)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3,(H,23,28) |
InChIキー |
OHFZMWFKWIICFA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCC5CCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Acetamidophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B14982451.png)
![N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B14982457.png)
![2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B14982466.png)

![N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B14982472.png)
![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14982475.png)
![2-(3-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14982478.png)


![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B14982488.png)
![4-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B14982495.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14982496.png)


